Polyglyceryl-3 caprate

Descripción general

Descripción

Polyglyceryl-3 Caprate is a vegetable-derived, PEG-free, refatting agent with excellent thickening properties for shampoos, liquid soaps, and bath oils . It is an ester of capric fatty acid with polyglycerol containing three glyceryl units . It helps to provide better and softer skin feel . It is a PEG-free, biodegradable, and water-soluble surfactant .

Molecular Structure Analysis

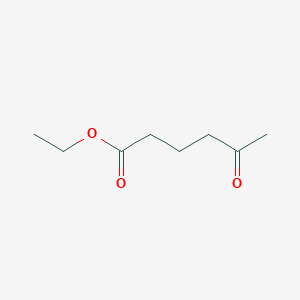

Polyglyceryl-3 Caprate is a polyether comprising 2 to 20 glyceryl residues, end-capped by esterification with simple carboxylic acids, such as fatty acids . The molecular formula is C19H38O8 and the molecular weight is 394.5 .

Physical And Chemical Properties Analysis

Polyglyceryl-3 Caprate is a liquid . It is slightly soluble in water . Its density is 2.2±0.1 g/cm3 and its boiling point is 330.0±11.0 °C at 760 mmHg .

Aplicaciones Científicas De Investigación

Dermal Peptide Delivery

Polyglyceryl-3 caprate, as a component in nano-sized carrier systems, significantly enhances the penetration of peptides into the skin. These carrier systems transport peptides more effectively into upper and deeper vital skin layers compared to standard formulations, thus improving the bioavailability of dermally administered peptides, such as in cosmetic and therapeutic applications (Sommer et al., 2018).

Biosynthesis of Glyceride Glycoside Surfactants

Amylosucrase, a transglycosylation enzyme, has been utilized to synthesize biosurfactants, including polyglyceryl-3 caprate. This biosynthetic approach leads to the production of nonionic surfactants that have potential applications in various industries (Kim et al., 2021).

Nanotechnology and Drug Delivery

Dendritic polyglyceryl-3 caprate structures are increasingly recognized in nanomedicine for their biocompatibility and functionality. They serve as carriers in drug, dye, and gene delivery, and are also used in creating antifouling surfaces and nanoparticles (Calderón et al., 2010).

Luminescence and Imaging Applications

Polyglyceryl-3 caprate plays a role in the synthesis of lanthanide-doped NaYF4 nanocrystal upconversion phosphors. These nanoparticles, synthesized using polyol methods, exhibit multicolor upconversion fluorescence, making them suitable for biological detection and imaging (Wei et al., 2008).

Sustained Drug Release and Imaging

In the development of multifunctional drug delivery systems, polyglyceryl-3 caprate-based nanospheres have been utilized for sustained drug release and bio-imaging, demonstrating low cytotoxicity and suitability for in vivo imaging applications (Chen et al., 2012).

Versatile Biocompatible Material

Polyglyceryl-3 caprate, with its biocompatible polyether scaffold and high-end group functionality, finds applications in life sciences for amplifying molecular effects or creating high local concentrations of therapeutic agents (Frey & Haag, 2002).

Biodegradable Polyglycerols for Drug Delivery

The synthesis of biodegradable polyglycerols, incorporating polyglyceryl-3 caprate, has paved the way for their application as nanocarriers in intradermal drug delivery. These polymers show high biocompatibility and enhance skin penetration of therapeutic agents (Mohammadifar et al., 2017).

Direcciones Futuras

Propiedades

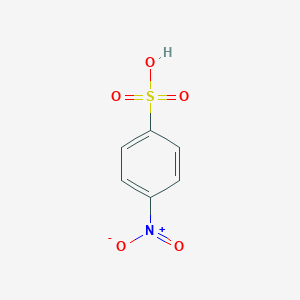

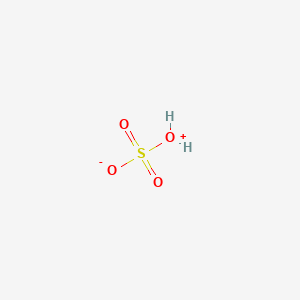

InChI |

InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOWNCQODCNURD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH2+]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

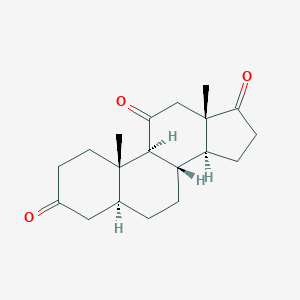

Product Name |

Kitol,90%(MixtureofDiastereomers) | |

CAS RN |

7664-93-9, 14808-79-8 | |

| Record name | Sulfuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7664-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

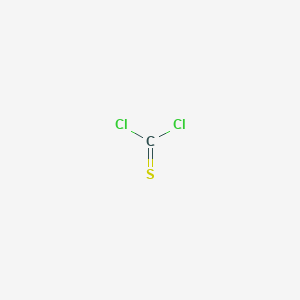

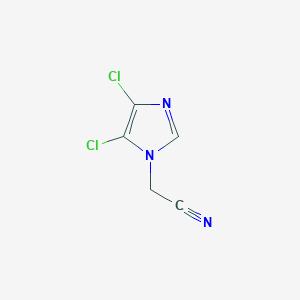

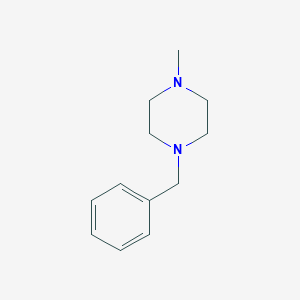

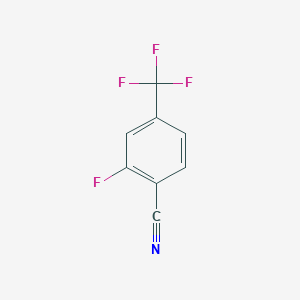

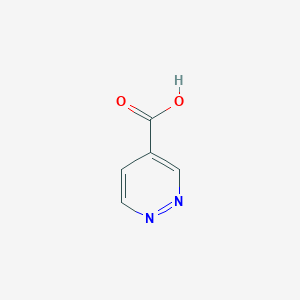

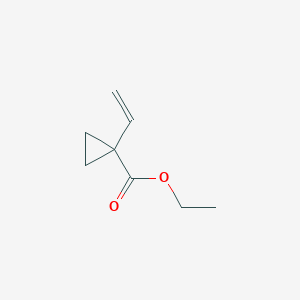

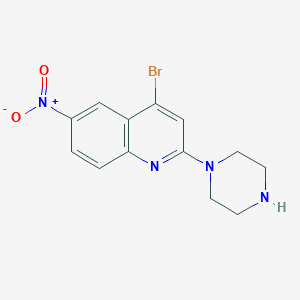

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.